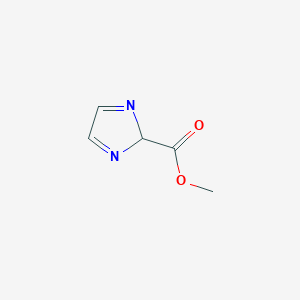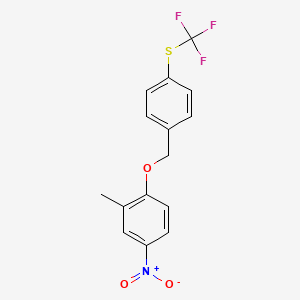
Formamide, N,N-dimethyl-, hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N,N-dimethyl-, hydrofluoride is a chemical compound with the molecular formula C3H7NO. It is a derivative of formamide where two hydrogen atoms are replaced by methyl groups, and it is further modified by the addition of a hydrofluoride group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formamide, N,N-dimethyl-, hydrofluoride can be synthesized through the reaction of formamide with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where formamide is reacted with methylating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Formamide, N,N-dimethyl-, hydrofluoride undergoes various chemical reactions including:
Oxidation: It can be oxidized to form N,N-dimethylformamide oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydrofluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used under mild to moderate conditions.
Major Products:
Oxidation: N,N-dimethylformamide oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Formamide, N,N-dimethyl-, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of protein folding and denaturation due to its ability to disrupt hydrogen bonds.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of resins, plastics, and other polymeric materials.
Wirkmechanismus
The mechanism of action of Formamide, N,N-dimethyl-, hydrofluoride involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions by stabilizing transition states and intermediates. It can also interact with biological molecules through hydrogen bonding and dipole-dipole interactions, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide: Similar in structure but lacks the hydrofluoride group.
N-Methylformamide: Contains only one methyl group.
Formamide: The parent compound with no methyl groups.
Uniqueness: Formamide, N,N-dimethyl-, hydrofluoride is unique due to the presence of both methyl groups and the hydrofluoride group, which impart distinct chemical and physical properties. This makes it more versatile in certain chemical reactions and industrial applications compared to its analogs.
Eigenschaften
CAS-Nummer |
61856-32-4 |
|---|---|
Molekularformel |
C3H8FNO |
Molekulargewicht |
93.10 g/mol |
IUPAC-Name |
N,N-dimethylformamide;hydrofluoride |
InChI |
InChI=1S/C3H7NO.FH/c1-4(2)3-5;/h3H,1-2H3;1H |
InChI-Schlüssel |
HSUXKCIDXHKULN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=O.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)

![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)




![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)


